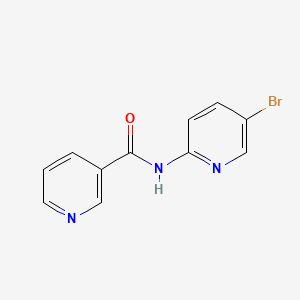
N-(2,6-diethylphenyl)-N'-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diethylphenyl)-N'-phenylthiourea, also known as DEPTU, is a chemical compound that has been widely used in scientific research. DEPTU is a thiourea derivative that has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N-(2,6-diethylphenyl)-N'-phenylthiourea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including urease and carbonic anhydrase. Urease is an enzyme that catalyzes the hydrolysis of urea to produce ammonia and carbon dioxide. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate. By inhibiting the activity of these enzymes, N-(2,6-diethylphenyl)-N'-phenylthiourea may disrupt various biochemical pathways and lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-N'-phenylthiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-diethylphenyl)-N'-phenylthiourea can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2,6-diethylphenyl)-N'-phenylthiourea has also been shown to have antiviral activity against various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. In addition, N-(2,6-diethylphenyl)-N'-phenylthiourea has been shown to have antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,6-diethylphenyl)-N'-phenylthiourea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2,6-diethylphenyl)-N'-phenylthiourea is also relatively inexpensive compared to other compounds with similar activities. However, N-(2,6-diethylphenyl)-N'-phenylthiourea has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. In addition, N-(2,6-diethylphenyl)-N'-phenylthiourea has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2,6-diethylphenyl)-N'-phenylthiourea. One direction is to further investigate the mechanism of action of N-(2,6-diethylphenyl)-N'-phenylthiourea, particularly its interaction with urease and carbonic anhydrase. Another direction is to explore the potential applications of N-(2,6-diethylphenyl)-N'-phenylthiourea in the treatment of various diseases, including cancer, viral infections, and fungal infections. Additionally, the development of new synthetic methods for N-(2,6-diethylphenyl)-N'-phenylthiourea and its derivatives may lead to the discovery of new compounds with improved activities and properties.
Métodos De Síntesis
N-(2,6-diethylphenyl)-N'-phenylthiourea can be synthesized by reacting 2,6-diethylphenyl isothiocyanate with aniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form N-(2,6-diethylphenyl)-N'-phenylthiourea. The reaction can be carried out in various solvents, including ethanol, methanol, and acetonitrile. The purity of the synthesized N-(2,6-diethylphenyl)-N'-phenylthiourea can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2,6-diethylphenyl)-N'-phenylthiourea has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(2,6-diethylphenyl)-N'-phenylthiourea has been shown to possess antitumor, antiviral, and antifungal activities. In biochemistry, N-(2,6-diethylphenyl)-N'-phenylthiourea has been used as a tool to study the mechanism of action of various enzymes, including urease and carbonic anhydrase. In pharmacology, N-(2,6-diethylphenyl)-N'-phenylthiourea has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and viral infections.
Propiedades
IUPAC Name |
1-(2,6-diethylphenyl)-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-3-13-9-8-10-14(4-2)16(13)19-17(20)18-15-11-6-5-7-12-15/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPFWXWDYUHKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Diethylphenyl)-3-phenylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

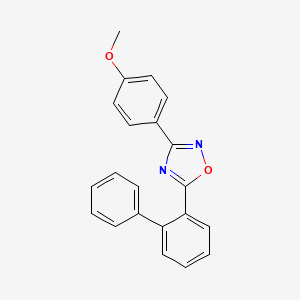
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)
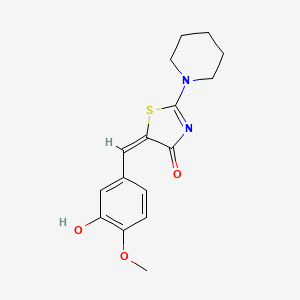
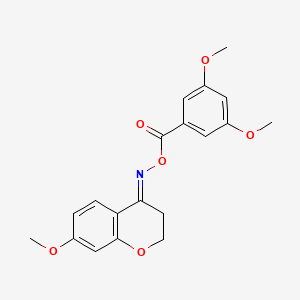
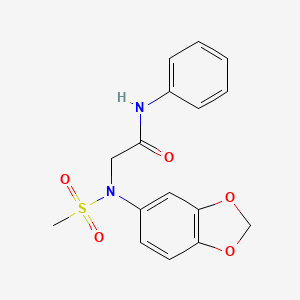

![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5708041.png)

![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
